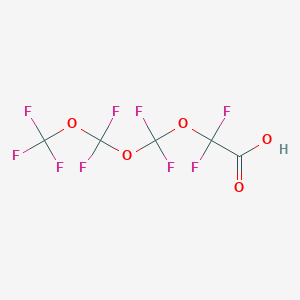

Perfluoro-3,5,7-trioxaoctanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

39492-89-2 |

|---|---|

Molecular Formula |

CF3(OCF2)3COOH C5HF9O5 |

Molecular Weight |

312.04 g/mol |

IUPAC Name |

2-[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-2,2-difluoroacetic acid |

InChI |

InChI=1S/C5HF9O5/c6-2(7,1(15)16)17-4(11,12)19-5(13,14)18-3(8,9)10/h(H,15,16) |

InChI Key |

SJKDXZGLKADOQD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Perfluoro 3,5,7 Trioxaoctanoic Acid

Sources and Pathways of Environmental Release

The release of Perfluoro-3,5,7-trioxaoctanoic acid into the environment is linked to industrial activities, waste streams, and the use and disposal of consumer goods.

Industrial facilities are a significant source of PFAS contamination in the environment. nih.gov The United States Environmental Protection Agency (EPA) includes this compound in its lists of PFAS chemicals, such as the Drinking Water Treatability Database, indicating its relevance in industrial and environmental contexts. epa.gov While direct manufacturing data for PFO3OA is not always specified, industrial discharges, in general, are recognized as a primary pathway for PFAS entering aquatic systems. nih.govresearchgate.net Regulatory efforts, such as the EPA's Toxics Release Inventory (TRI), aim to improve the reporting and transparency of PFAS releases from industrial facilities. epa.gov The use of PFAS in various industrial processes contributes to their presence in industrial effluent. researchgate.net

Wastewater treatment plants (WWTPs) are a critical pathway for the redistribution of PFAS, including compounds like PFO3OA, into the environment. nih.gov These facilities receive influent from various sources, including industrial and domestic wastewater, which consistently contain PFAS. nih.gov Consequently, WWTP effluents and the associated biosolids can become sources of contamination for aquatic environments. nih.gov Studies have identified WWTPs as a source of PFAS found in streams. nih.gov Landfills and the application of biosolids as fertilizer are also recognized pathways for PFAS to enter soil and water systems. nih.govresearchgate.net Historical wastewater discharges have been linked to PFAS contamination in lakes and groundwater. usgs.gov

This compound is a component of various consumer products. ewg.orglivelarq.comewg.orgewg.org One specific application is in treatments for converted textiles or leathers. ca.gov The use and subsequent disposal of these products lead to the dissemination of PFO3OA into the environment. Release can occur throughout the product's life cycle, from manufacturing to use and final disposal in landfills, contributing to its presence in waste streams and ultimately the broader environment.

Atmospheric deposition is considered an important environmental source of PFAS. nih.gov While specific studies detailing the atmospheric transport of PFO3OA are limited, the general understanding for PFAS compounds is that they can be transported over long distances in the atmosphere and then deposited into aquatic and terrestrial ecosystems. This mechanism contributes to the widespread detection of PFAS even in remote areas far from direct industrial or municipal sources.

Global and Regional Environmental Compartmentalization

Once released, PFO3OA partitions into various environmental compartments, with a particular prevalence in water systems due to the high water solubility of many PFAS compounds.

The contamination of aquatic systems, including surface water, groundwater, and drinking water, by PFAS is a significant concern. usgs.govnih.gov this compound has been detected in tap water across the United States. ewg.orgewg.org

Research indicates that surface water often shows higher vulnerability to PFAS contamination compared to well water. nih.gov For instance, one study found the total PFAS concentration in surface water reached up to 169.4 ng/L, while in well water, the maximum was 15.7 ng/L. nih.gov The interface between surface water and groundwater is a dynamic zone where concentrations and transformations of PFAS can occur. nih.govresearchgate.net Studies have shown that PFAA (perfluoroalkyl acid) concentrations can increase at these boundaries, influenced by seasonal biogeochemical fluctuations. nih.govresearchgate.net

The EPA's Unregulated Contaminant Monitoring Rule (UCMR) program has been instrumental in gathering data on the nationwide occurrence of various PFAS, including PFO3OA, in public water systems. epa.gov Data from the Environmental Working Group's (EWG) Tap Water Database, compiling results from 2021-2023, shows the detection of PFO3OA in numerous utility systems.

Table 1: Detection of this compound (PFO3OA) in U.S. Water Utilities (2021-2023)

| Utility Name | Location | People Served | Average Level (ppt) |

| Perquimans County Water System | Perquimans County, NC | 5,900 | 2.18 |

| Pittsboro Water Department | Pittsboro, NC | 4,535 | 2.00 |

| Aqua North Carolina, Inc. - H2go | Brunswick County, NC | 40,000 | 1.80 |

| Orange Water and Sewer Authority | Carrboro, NC | 86,000 | 1.48 |

| Cary | Cary, NC | 200,825 | 1.34 |

| Brunswick County Public Utilities | Brunswick County, NC | 129,500 | 1.10 |

| Fayetteville Public Works Commission | Fayetteville, NC | 213,039 | 1.10 |

| Harnett County Department of Public Utilities | Harnett County, NC | 102,900 | 1.00 |

| This table is interactive. Data sourced from EWG Tap Water Database. |

Biota and Potential Bioaccumulation in Environmental Organisms

Similar to the data for soil and sediment, there is a significant lack of specific research on the bioaccumulation of this compound in environmental organisms. While the potential for bioaccumulation is a known characteristic of perfluorinated chemicals, specific bioaccumulation factors (BAFs) and concentration levels in various species for PFO3OA have not been widely reported. nih.govmdpi.com

General studies on PFAS bioaccumulation in aquatic and terrestrial wildlife have demonstrated that these compounds can be found in a variety of organisms. nih.govmdpi.comresearchgate.net These studies often focus on the transfer of PFAS through food webs, but they rarely include specific data for PFO3OA. Without such data, it is not possible to construct a meaningful data table or provide detailed research findings on the bioaccumulation of this specific compound in different environmental organisms. The development of bioaccumulation models for PFAS is an active area of research, but these models also require empirical data for validation, which is currently lacking for PFO3OA. nih.govnih.gov

Environmental Fate and Transport Mechanisms of Perfluoro 3,5,7 Trioxaoctanoic Acid

Persistence and Environmental Degradation Resistance

PFECAs like Perfluoro-3,5,7-trioxaoctanoic acid are known to be incredibly persistent. digitellinc.com This persistence is a defining characteristic of PFAS compounds and is central to their environmental behavior.

The remarkable stability of this compound and other PFAS is largely due to the strength of the carbon-fluorine (C-F) bonds. nih.gov The C-F bond is the strongest single bond in organic chemistry, making these compounds highly resistant to breaking down. nih.gov The presence of ether oxygen atoms in the molecular structure of PFECAs can further influence the stability, specifically by increasing the bond dissociation energy of C-F bonds on adjacent carbon atoms. scispace.comacs.orgnih.govresearchgate.net This enhanced stability makes the compound even more recalcitrant to degradation processes. scispace.comacs.orgnih.govresearchgate.net

This compound exhibits a strong resistance to both biotic (biological) and abiotic (non-biological) degradation. For instance, related PFECA compounds have been shown to be resistant to degradation by potent forces like ozone and hydroxyl radicals. nih.gov While some studies have explored the degradation of PFECAs using methods like ultraviolet-generated hydrated electrons (e aq – ), the process is complex and dependent on the specific molecular structure. acs.orgnih.gov For example, branched PFECAs tend to show slower decay and lower defluorination compared to their linear counterparts. acs.orgresearchgate.net The ether C-O bonds, while generally stable, can be cleaved under specific reductive conditions, which is a key pathway for the degradation of PFECAs compared to traditional perfluorocarboxylic acids (PFCAs). scispace.comacs.orgnih.govresearchgate.net However, under typical environmental conditions, both anaerobic and aerobic microbial degradation are very limited. nih.gov

While highly stable, PFECAs can be broken down at high temperatures, a process known as pyrolysis or thermal decomposition. digitellinc.com Studies on compounds similar to this compound, such as hexafluoropropylene oxide dimer acid (HFPO-DA), show that thermal decomposition can begin at temperatures as low as 150°C. nih.gov PFECAs are generally more prone to thermal degradation than their PFCA counterparts. acs.org The decomposition process involves several complex pathways and can lead to a mixture of toxic products. digitellinc.com

During the thermal treatment of PFECAs, the formation of various shorter-chain PFCAs has been identified. nih.govacs.org For example, experiments on the thermal decomposition of HFPO-DA showed the generation of trifluoroacetic acid (TFA), perfluoropropionic acid (PFPrA), and perfluorobutanoic acid (PFBA). nih.govacs.orgmtroyal.canih.gov The detection of these smaller PFCAs points to novel thermal degradation pathways that were not previously considered for PFECAs. nih.govacs.org The primary pathway for the transformation of HFPO-DA involves the cleavage of the C-O ether bond near the carboxyl group, leading to precursors for TFA and PFPeA. nih.govmtroyal.canih.govnjit.edu

Table 1: Thermal Decomposition Intermediates of a PFECA (HFPO-DA)

| Parent Compound | Intermediate Products |

|---|---|

| Hexafluoropropylene oxide dimer acid (HFPO-DA) | Trifluoroacetic acid (TFA) |

| Perfluoropropionic acid (PFPrA) |

This table is based on findings for HFPO-DA, a structurally related PFECA. nih.govacs.orgmtroyal.canih.gov

The mechanisms behind the thermal breakdown of PFECAs are intricate. Computational and experimental results support that a key mechanism is the cleavage of carbon-carbon (C-C) bonds within the perfluorinated backbone, a process known as C-C scission. nih.govacs.orgmtroyal.ca For PFCAs, which are products of PFECA decomposition, the C-C bonds in the backbone are generally weaker than the bond connecting the main chain to the carboxyl group. nih.govacs.org The initial bond breaking results in the formation of carbon-centered radicals. nsf.gov These highly reactive radicals can then undergo further reactions, including β-scissions and the recombination with other radicals to form various intermediate compounds. digitellinc.comnsf.gov This process of scission and recombination supports the "unzip" mechanism previously proposed for PFOA and PFOS degradation, which involves both end-chain and random C-C scission. nih.gov

Thermal Stability and Proposed Thermal Decomposition Pathways of PFECAs

Mobility and Inter-Compartmental Partitioning Behavior

The environmental mobility of this compound is a significant aspect of its fate and transport. As a PFECA, it is expected to be mobile in aquatic systems. PFAS compounds, in general, are water-soluble and can be transported over long distances through water currents. nih.gov Environmental fate and transport models have been developed for similar compounds like PFOA to predict their concentrations in air, surface water, and groundwater. nih.gov These models, which account for factors like organic carbon partition coefficients, are essential tools for understanding how these persistent chemicals move between different environmental compartments. nih.gov The detection of this compound in various water systems across different locations underscores its mobility in the environment. ewg.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PFO3OA |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoroalkyl ether carboxylic acid | PFECA |

| Perfluorocarboxylic acid | PFCA |

| Hexafluoropropylene oxide dimer acid | HFPO-DA |

| Trifluoroacetic acid | TFA |

| Perfluoropropionic acid | PFPrA |

| Perfluorobutanoic acid | PFBA |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

Aqueous Transport Dynamics and Hydrological Influences

The environmental mobility of this compound is predominantly governed by its behavior in water. As an ionic PFAS, it is water-soluble and not volatile, leading it to partition primarily to water, where it can be readily mobilized. canada.ca This high water solubility facilitates its transport over long distances in both surface water and groundwater. nih.govnih.gov Once released into the environment, it can move easily through soil and water, potentially contaminating large areas and drinking water resources. canada.canih.gov

Hydrological factors are central to its distribution. Processes such as advection, dispersion, and diffusion are the primary drivers of its migration within and between different media. itrcweb.org Downward leaching in unsaturated soils, particularly during rain or irrigation, is a significant process that transports the compound from surface soils to groundwater and surface water. nccoast.org Its persistence means that it is not known to degrade in the environment, leading to long-term presence in aquatic systems. itrcweb.org

| Property | Influence on Aqueous Transport | Finding |

| Solubility | High | Enhances mobility in surface water and groundwater. canada.canih.gov |

| Ionic State | Anionic at environmental pH | Contributes to high water solubility and partitioning to the aqueous phase. canada.ca |

| Persistence | High | Resists degradation, allowing for long-range transport in water systems. itrcweb.org |

| Primary Transport Processes | Advection, Dispersion, Leaching | Governs movement through groundwater and soil. itrcweb.orgnccoast.org |

Adsorption and Desorption Characteristics in Sediment and Biofilm Matrices

The interaction of this compound with solid phases like sediment and biofilms is relatively weak compared to other PFAS. As a shorter-chain PFAS, it exhibits a lower adsorption potential. nih.gov This characteristic means it is less likely to be retarded by sorption to organic carbon in soil and sediment, further enhancing its mobility in aquatic environments. nih.govitrcweb.org While removal from water via activated carbon filters is a common technique for some PFAS, it is less effective for short-chain variants due to their low adsorption potential. nih.gov

Sorption processes are influenced by several factors, including the organic matter content of the sediment, solution ionic strength, and the chemical's chain length. itrcweb.orgresearchgate.net Perfluoroalkyl sulfonic acids (PFSAs) tend to sorb more strongly than perfluoroalkyl carboxylic acids (PFCAs) of the same chain length, and longer-chain compounds bind more strongly than their short-chain counterparts. itrcweb.orgresearchgate.net Given that this compound is a shorter-chain ether carboxylic acid, its tendency to adsorb to sediment and biofilm is limited, favoring its persistence in the dissolved phase.

| Factor | Influence on Adsorption | Comparative Finding for Short-Chain PFAS |

| Chain Length | Shorter chains exhibit lower sorption. | This compound has a lower adsorption potential than long-chain PFAS. nih.govsanbornhead.com |

| Functional Group | Carboxylic acids (PFCAs) generally sorb less than sulfonic acids (PFSAs). | As a PFCA-type substance, it is expected to have weaker sorption than a comparable PFSA. itrcweb.org |

| Organic Carbon Content | Higher organic carbon in sediment generally increases PFAS sorption. | Sorption is expected to be minimal in low-organic-carbon environments. researchgate.net |

| Ionic Strength | Increasing ionic strength can enhance sorption. | Changes in water chemistry can slightly alter its partitioning behavior. itrcweb.org |

Volatilization Potential from Aqueous and Terrestrial Phases

The volatilization potential of this compound is negligible. Ionic PFAS are considered non-volatile due to their high water solubility and existence as an anion in typical environmental pH ranges. canada.ca This property means that atmospheric transport of the compound itself is not a significant environmental pathway. Instead, its transport is almost exclusively waterborne. canada.ca While some precursor PFAS compounds can be volatile and undergo long-range atmospheric transport before degrading into ionic PFAS like PFAAs, this compound itself remains in the aqueous or terrestrial phase. nih.gov

| Phase | Volatilization Potential | Rationale |

| Aqueous | Low / Negligible | High water solubility and ionic nature prevent it from escaping the water column into the atmosphere. canada.ca |

| Terrestrial | Low / Negligible | The compound binds weakly to soil and is highly water-soluble, favoring leaching into groundwater rather than volatilization into the air. canada.canih.gov |

Influence of Ether Linkages and Chain Length on Environmental Transport

The structure of this compound, specifically its ether linkages and shorter-chain length, is a determining factor in its environmental transport.

Chain Length: As a short-chain perfluoroalkyl acid, it demonstrates greater mobility and hydrophilicity (water-loving) compared to long-chain PFAS like Perfluorooctanoic acid (PFOA). sanbornhead.combohrium.com This higher mobility is a direct result of its increased water solubility and decreased tendency to sorb to soil and sediment. nih.govsanbornhead.com Consequently, short-chain PFAS are readily distributed into water resources, posing a challenge for water treatment technologies that are less effective at removing them. nih.gov

Ether Linkages: this compound is classified as a perfluoroalkyl ether carboxylic acid (PFECA). nih.govitrcweb.org The presence of ether bonds (C-O-C) in the fluorinated chain differentiates it from traditional PFCAs, which have a backbone consisting only of carbon-carbon bonds. This structural difference can influence the molecule's flexibility and spatial configuration, which in turn affects its interaction with environmental media. While PFECAs are also highly persistent, the ether linkages are a key feature of newer-generation PFAS compounds. itrcweb.org Their transport is still largely governed by the principles of high solubility and mobility, similar to other short-chain ionic PFAS. canada.ca

| Structural Feature | Impact on Physicochemical Property | Consequence for Environmental Transport |

| Short-Chain Length | Increased water solubility, decreased sorption efficiency. sanbornhead.com | Higher mobility in soil and water, leading to wider and faster distribution. nih.gov |

| Ether Linkages | Defines it as a PFECA, a distinct subclass of PFAS. itrcweb.org | Transport is dominated by aqueous pathways, similar to other persistent and mobile ionic PFAS. canada.caitrcweb.org |

Analytical Methodologies for Perfluoro 3,5,7 Trioxaoctanoic Acid Detection and Quantification

Advanced Chromatographic and Spectrometric Techniques

Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry, form the cornerstone of PFO3OA analysis. These methods offer the necessary selectivity and sensitivity to detect this compound at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the targeted analysis of PFO3OA and other PFAS compounds. dtic.milnih.gov This method provides high sensitivity and specificity, allowing for the reliable quantification of target analytes in complex matrices. dtic.mil The LC-MS/MS process involves the separation of the analyte from other sample components via liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. The use of electrospray ionization (ESI) in negative ion mode is common for the analysis of acidic PFAS like PFO3OA. usda.gov

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode is crucial for the selective detection of PFO3OA. While specific transitions for PFO3OA are determined during method development, the fragmentation patterns of similar ether-containing PFAS provide insight into expected fragmentation pathways. For instance, the fragmentation of perfluoroalkyl ether carboxylic acids (PFECAs) often involves the loss of the carboxylic acid group and cleavage at the ether linkages.

Table 1: Illustrative LC-MS/MS Parameters for PFAS Analysis

| Parameter | Setting |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Analyte-specific fragments |

| Collision Energy | Optimized for each transition |

| Dwell Time | Compound-dependent |

This table provides a general overview of typical LC-MS/MS parameters. Specific values for PFO3OA would be established through rigorous method development and validation.

Ultra-performance liquid chromatography (UPLC), a high-pressure variant of HPLC, offers significant advantages for the analysis of PFO3OA and other PFAS. The use of sub-2 µm particles in UPLC columns results in improved chromatographic resolution, higher peak capacities, and faster analysis times compared to conventional HPLC. nih.gov This enhanced separation is particularly beneficial for resolving isomeric PFAS compounds, which can be a challenge in environmental samples. nih.gov

Optimization of a UPLC-MS method for PFO3OA involves several key parameters. The choice of the stationary phase, typically a C18 or a specialized column for PFAS analysis, is critical for achieving good peak shape and retention. The mobile phase composition, often a gradient of methanol (B129727) or acetonitrile (B52724) with an aqueous component containing a modifier like ammonium (B1175870) acetate (B1210297), is optimized to ensure efficient separation. nih.govusda.gov The flow rate and column temperature are also adjusted to maximize resolution and minimize run time. The development of UPLC-MS/MS methods allows for the rapid and sensitive determination of a wide range of PFAS, including emerging compounds like PFO3OA, in various matrices. nih.govwaters.com

Table 2: Key Optimization Parameters for UPLC-MS Analysis of PFAS

| Parameter | Considerations for Optimization |

| Column Chemistry | C18, C8, or specialized PFAS columns for optimal retention and selectivity. |

| Mobile Phase | Gradient elution with methanol or acetonitrile and water. Modifiers like ammonium acetate or ammonium hydroxide (B78521) are used to improve ionization efficiency. usda.gov |

| Flow Rate | Adjusted to balance analysis speed and chromatographic resolution. |

| Column Temperature | Controlled to ensure reproducible retention times and improve peak shape. |

| Injection Volume | Minimized to prevent peak broadening and system overload. |

High-resolution mass spectrometry (HRMS) plays a crucial role in the unambiguous identification and confirmation of PFO3OA. nih.gov Unlike tandem mass spectrometry which relies on specific mass transitions, HRMS provides highly accurate mass measurements of the precursor and fragment ions, often with mass errors in the low parts-per-million (ppm) range. This high mass accuracy allows for the determination of the elemental composition of an ion, significantly increasing the confidence in compound identification and reducing the likelihood of false positives from matrix interferences. nih.gov

Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry are commonly employed for HRMS analysis of PFAS. dtic.mil In addition to providing confirmation of known compounds like PFO3OA, HRMS is a powerful tool for the identification of novel and emerging PFAS for which analytical standards may not be available. By combining accurate mass data with isotopic patterns and fragmentation information, researchers can propose and tentatively identify new PFAS structures in environmental samples.

Complementary Analytical Strategies for Comprehensive PFAS Characterization

While targeted techniques like LC-MS/MS are essential for quantifying specific compounds, a more holistic understanding of PFAS contamination often requires complementary analytical strategies. These methods aim to assess the total amount of organofluorine or to uncover the presence of unknown precursor compounds.

The Total Oxidizable Precursor (TOP) assay is a powerful tool for estimating the concentration of unknown PFAS that can be oxidized to form perfluoroalkyl carboxylic acids (PFCAs). nih.gov The assay involves treating a sample with a strong oxidizing agent, typically hydroxyl radicals generated from heat-activated persulfate, to convert precursor compounds into stable PFCAs that can then be quantified by LC-MS/MS.

A critical aspect of the TOP assay is the stability of the target analytes under the harsh oxidative conditions. Research has shown that perfluoroalkyl ether acids (PFEAs), including multiether PFECAs with repeating -CF2O- subunits like Perfluoro-3,5,7-trioxaoctanoic acid, are stable during the TOP assay. nih.gov This stability is significant as it indicates that PFO3OA is a terminal product in this assay and is not a precursor to other PFCAs under these conditions. This finding implies that PFO3OA should be included in the list of target analytes for analysis both before and after the TOP assay to accurately assess the total PFAS concentration and the contribution of oxidizable precursors. nih.gov

Table 3: Stability of Selected PFAS in the TOP Assay

| Compound Class | Stability in TOP Assay | Implication for PFO3OA |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | Generally Stable | - |

| Perfluoroalkane Sulfonic Acids (PFSAs) | Generally Stable | - |

| Polyfluoroalkyl Ether Acids (with -O-CFH- moiety) | Oxidized | - |

| Perfluoroalkyl Ether Acids (e.g., PFO3OA) | Stable . nih.gov | PFO3OA is a terminal product and should be quantified pre- and post-oxidation. |

Adsorbable Organic Fluorine (AOF) is a method used to estimate the total concentration of organic fluorine in a sample, providing a broader measure of PFAS contamination than targeted analyses alone. metrohm.comresearchgate.net The method involves passing an aqueous sample through an adsorbent material, such as activated carbon, to capture the organofluorine compounds. researchgate.netsgsaxys.com Inorganic fluoride (B91410) is then removed by rinsing, and the adsorbent is combusted. The resulting hydrogen fluoride is captured and analyzed, typically by ion chromatography. sgsaxys.com

Isotope Dilution Analysis for Enhanced Quantitative Accuracy

Isotope dilution analysis, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a superior method for the accurate quantification of PFO3OA and other per- and polyfluoroalkyl substances (PFAS). pca.state.mn.usepa.gov This technique is widely recognized for its ability to correct for matrix effects and variations in analytical recovery, thereby enhancing quantitative accuracy. pca.state.mn.us The core principle of isotope dilution involves the addition of a known quantity of an isotopically labeled version of the target analyte—in this case, a stable isotope-labeled PFO3OA—to the sample prior to extraction and analysis. pca.state.mn.usrsc.org These labeled standards, often referred to as extracted internal standards (EIS) or isotope dilution analogues, behave almost identically to the native analyte throughout the sample preparation and analysis process. pca.state.mn.us

Because the stable isotope-labeled standard is subject to the same potential losses as the native PFO3OA during extraction, cleanup, and instrument analysis, the ratio of the native analyte to the labeled standard remains constant. pca.state.mn.us By measuring the response ratio of the native analyte to the labeled internal standard, the initial concentration of the native PFO3OA in the sample can be calculated with high precision and accuracy, as the method effectively corrects for any analyte loss during the procedure. epa.gov This approach is particularly advantageous for complex matrices like wastewater, soil, and biological tissues, where significant matrix interference can otherwise lead to either suppression or enhancement of the analytical signal, causing inaccurate quantification. pca.state.mn.us

The use of isotope dilution is a key feature of robust analytical methods like U.S. EPA Method 1633, which employs isotope dilution and EIS quantification schemes to correct analyte results for measured recovery. epa.gov The method's efficacy relies on the availability of appropriate stable isotope-labeled species; the lack of a perfectly matched internal standard can sometimes lead to systemic overestimation of concentrations, a challenge that is rectified as more specific labeled compounds become commercially available. nih.gov

Method Validation, Quality Control, and Inter-Laboratory Comparability

Ensuring the reliability and comparability of analytical data for PFO3OA requires rigorous method validation, stringent quality control (QC) measures, and participation in inter-laboratory comparison studies. These elements are fundamental to establishing a framework for generating high-quality, defensible data.

Method validation involves systematically evaluating an analytical procedure to demonstrate its suitability for a specific purpose. nih.govnih.gov For PFO3OA analysis, this includes assessing parameters such as:

Accuracy : The closeness of a measured value to the true value, often determined through spike-recovery experiments in various matrices. nih.govnih.gov

Precision : The degree of agreement among independent measurements under specified conditions, typically expressed as relative standard deviation (RSD). nih.gov

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. dioxin20xx.org

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise. nih.govnih.gov

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. dioxin20xx.org

Quality control procedures are integrated into the entire analytical workflow to monitor and maintain the performance of the measurement system. This includes the analysis of method blanks, laboratory control samples, matrix spikes, and duplicates. limno.com A critical component of QC is the use of Certified Reference Materials (CRMs), which are highly characterized materials with certified property values. nih.govresearchgate.net CRMs are essential for validating analytical methods and ensuring the traceability and comparability of measurement results over time and between different laboratories. researchgate.net

Adherence to Standard Operating Procedures and Quality Assurance Plans

The generation of consistent and high-quality data for PFO3OA is critically dependent on strict adherence to detailed Standard Operating Procedures (SOPs) and overarching Quality Assurance Project Plans (QAPPs). wa.govepa.gov These documents provide a comprehensive framework that governs all aspects of a monitoring study, from sample collection to final data reporting.

Standard Operating Procedures (SOPs) provide step-by-step instructions for performing routine laboratory operations. For PFAS analysis, SOPs cover:

Sample Collection and Handling : Detailing prescribed methods to avoid cross-contamination, which is a significant challenge due to the ubiquitous nature of PFAS in many materials. maine.govnm.gov This includes specifying approved sampling containers, decontamination procedures for reusable equipment, and lists of prohibited materials (e.g., certain types of clothing, food packaging, or personal care products). maine.govfloridadep.gov

Sample Preparation : Outlining the precise steps for extraction, such as solid-phase extraction (SPE), and cleanup to remove matrix interferences. epa.govepa.gov

Instrumental Analysis : Defining the parameters for the LC-MS/MS, including the column type, mobile phases, gradient program, and mass spectrometer settings. epa.govfujifilm.com

Quality Control : Specifying the types, frequencies, and acceptance criteria for QC samples like field reagent blanks, equipment blanks, and matrix spikes. maine.govohio.gov

Quality Assurance Project Plans (QAPPs) are broader documents that outline the objectives of a specific project and the procedures to be followed to achieve them. wa.govwa.gov A QAPP ensures that the collected data will meet defined quality objectives and be suitable for its intended purpose, such as regulatory compliance or environmental assessment. wa.govillinois.gov Key elements of a QAPP for a PFO3OA study include defining the project goals, parameters of interest, measurement and data quality objectives, and procedures for data management and validation. wa.govwa.gov Adherence to these plans is essential for ensuring that data from different investigations are comparable and can be aggregated to understand the scope of PFAS contamination on a larger scale. wa.gov

Challenges and Strategies in the Development and Acquisition of Analytical Standards for PFO3OA

A significant hurdle in the analysis of PFO3OA and other emerging PFAS is the availability and quality of analytical standards. These standards are fundamental for the unequivocal identification and accurate quantification of target compounds. nih.gov

One of the primary challenges is the limited commercial availability of high-purity reference standards for many PFAS, including newer and replacement compounds like PFO3OA. nih.gov The absence of these standards hampers the ability of independent laboratories to develop and validate analytical methods, conduct toxicity assessments, and monitor for these substances in the environment. nih.gov Even when standards are available, their purity can vary between different lots, which can reduce the accuracy of prepared calibration solutions. researchgate.net

Another challenge is the availability of corresponding stable isotope-labeled standards, which are crucial for the most accurate quantification methods like isotope dilution. pca.state.mn.usnih.gov Without a perfectly matched labeled internal standard, analysts may have to use a structurally similar labeled compound, which can introduce a systematic bias in the results. nih.gov

To address these challenges, several strategies are employed:

Development of Certified Reference Materials (CRMs) : National Metrology Institutes and other organizations are actively developing CRMs for a growing number of PFAS. nih.govresearchgate.net These CRMs undergo rigorous characterization and inter-laboratory testing to establish a certified value with a stated uncertainty, providing a reliable benchmark for method validation and quality control. nih.gov

Inter-laboratory Studies : Participation in inter-laboratory comparison investigations (ICIs) helps assess the proficiency of laboratories and the comparability of results, even in the absence of fully certified standards. cbs.dknist.govnih.gov These studies are crucial for building confidence in analytical measurements across the scientific community.

Semi-Quantitative Approaches : When reference standards are unavailable, semi-quantitative methods can be used to estimate concentrations. nih.gov This involves comparing the instrument response of the unknown analyte to that of a structurally similar "marker compound" for which a standard is available. nih.gov While less accurate than quantitative methods, this approach provides valuable initial estimates of contamination levels.

Advocacy for Greater Access : There is a growing call within the scientific community for chemical producers to provide access to analytical standards for chemicals they manufacture, arguing that this is essential for independent risk assessment and the protection of human and environmental health. nih.gov

The following table summarizes the key challenges and strategies related to analytical standards for PFO3OA.

| Challenge | Description | Strategy |

| Limited Commercial Availability | High-purity analytical standards for PFO3OA and other emerging PFAS are not always commercially available. nih.gov | Development of in-house standards; advocacy for greater access from manufacturers. nih.gov |

| Variable Standard Purity | The purity of available standards can differ between lots, affecting the accuracy of calibration curves. researchgate.net | Use of Certified Reference Materials (CRMs) when available; thorough verification of standard purity. nih.govresearchgate.net |

| Lack of Isotope-Labeled Standards | The absence of a corresponding stable isotope-labeled standard for PFO3OA hinders the most accurate quantification via isotope dilution. nih.gov | Use of structurally similar labeled standards as a surrogate; development of new labeled standards. pca.state.mn.usnih.gov |

| Inability to Validate Methods | Without standards, laboratories cannot fully validate their analytical methods or conduct crucial toxicological studies. nih.gov | Use of semi-quantitative estimation techniques; participation in inter-laboratory studies to compare performance. nih.govcbs.dk |

The following table summarizes results from inter-laboratory trials for PFOA, a structurally related and well-studied PFAS, which provides context for the expected performance of analytical methods for compounds like PFO3OA.

| Study Parameter | Matrix | Finding | Reference |

| Repeatability (within-lab precision) | Surface Water & Wastewater | 3-11% Coefficient of Variation (CV) | nih.gov |

| Reproducibility (between-lab precision) | Surface Water | 7-31% CV | nih.gov |

| Reproducibility (between-lab precision) | Wastewater | 20-40% CV | nih.gov |

| Accuracy (Recovery) | Surface Water & Wastewater | 84-100% | nih.gov |

| Reproducibility Improvement | Human Serum | Mean relative standard deviation improved from 22% to 13% over four rounds of inter-laboratory comparisons. | cbs.dk |

Ecotoxicological Research on Perfluoro 3,5,7 Trioxaoctanoic Acid

In Vitro and In Vivo Models for Mechanistic Investigations

The zebrafish (Danio rerio) has become a prominent in vivo model for investigating the toxicity of various PFAS compounds, including PFO3OA. nih.gov Zebrafish embryos are particularly valuable for assessing developmental toxicity due to their rapid external development, optical transparency, and the conserved nature of toxicological pathways between fish and higher vertebrates. mdpi.com

Research utilizing zebrafish embryos has been crucial in comparing the developmental toxicities of novel PFECAs like PFO3OA with that of PFOA. nih.gov In one comparative study, the toxicity of several PFECAs was evaluated based on their half-maximal effective concentrations (EC50), with the most frequently observed malformation being an uninflated posterior swim bladder. The results indicated a specific toxicity hierarchy among the tested compounds. nih.gov

Table 1: Comparative Developmental Toxicity of PFECAs and PFOA in Zebrafish Embryos

| Compound | Toxicity Ranking (based on EC50) | Primary Malformation Observed |

|---|---|---|

| Perfluoro-3,5,7-trioxaoctanoic acid (PFO3OA) | Less Toxic than PFOA | Uninflated posterior swim bladder |

| Perfluorooctanoic acid (PFOA) | - | Uninflated posterior swim bladder |

| Perfluoro-3,5,7,9-tetraoxadecanoic acid (PFO4DA) | More Toxic than PFOA | Uninflated posterior swim bladder |

| Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA) | Most Toxic in Series | Uninflated posterior swim bladder |

Source: Adapted from data in Environment International. nih.gov

The findings from this research demonstrate that while PFO3OA is less acutely toxic than PFOA in this model, toxicity increases with the addition of backbone OCF₂ moieties, suggesting that some longer-chain PFECAs may not be safer alternatives to PFOA. nih.gov

Mechanistic studies at the tissue level have identified specific targets of PFECA toxicity. Following exposure to compounds including PFO3OA, investigations revealed that the primary site of damage during early development in zebrafish was the swim bladder mesothelium. nih.gov This cellular-level impact provides a direct link between the chemical exposure and the observed macroscopic malformation of an uninflated posterior swim bladder. nih.gov

Molecular and Physiological Mechanisms of Ecotoxicity

A significant mechanism underlying the ecotoxicity of PFO3OA and related PFECAs is the disruption of the thyroid hormone axis. nih.gov PFAS compounds are known to interfere with the synthesis, transport, metabolism, and excretion of thyroid hormones, which are critical for normal growth and development in vertebrates. nih.gov Studies indicate that PFECAs act as thyroid disruptors, leading to swim bladder malformations in zebrafish. nih.gov

Exposure to PFO3OA has been shown to significantly affect the levels of key thyroid hormones in larval zebrafish. nih.gov Specifically, exposure resulted in lowered whole-body concentrations of both L-thyroxine (T4) and its more active form, 3,5,3'-L-triiodothyronine (T3), at 5 days post-fertilization. nih.gov This reduction in circulating thyroid hormones is a critical molecular initiating event that leads to adverse developmental outcomes. nih.govnih.gov The disruption of thyroid hormone balance has been identified as a key factor in the developmental toxicity observed in aquatic organisms exposed to these substances. nih.gov

Table 2: Effect of PFO3OA Exposure on Whole-Body Thyroid Hormone Levels in Zebrafish Larvae

| Hormone | Observed Effect |

|---|---|

| 3,5,3'-L-triiodothyronine (T3) | Significantly lowered |

| L-thyroxine (T4) | Significantly lowered |

Source: Adapted from data in Environment International. nih.gov

Further supporting the role of thyroid disruption in the observed toxicity, supplementation with exogenous T3 or T4 was found to partially rescue the swim bladder malformations induced by PFECA exposure. nih.gov

The reduction in thyroid hormone levels is linked to disruptions in their metabolism. nih.gov A key enzyme involved in the detoxification and clearance of thyroid hormones is UDP glucuronosyltransferase. nih.govnih.gov In zebrafish, exposure to PFO3OA led to a dose-dependent increase in the transcription of the ugt1ab gene, which is responsible for encoding a UDP glucuronosyltransferase family member. nih.gov

The upregulation of ugt1ab suggests an enhanced metabolism and subsequent excretion of thyroid hormones from the body, contributing to the observed decrease in whole-body T3 and T4 levels. nih.govnih.gov This alteration in gene expression is a specific molecular mechanism through which PFO3OA disrupts thyroid homeostasis in zebrafish larvae, ultimately impairing normal development. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation as a Mode of Action

The interaction of per- and polyfluoroalkyl substances (PFAS) with various nuclear receptors is a primary focus of toxicological research, with the main reported mechanism of action being the activation of peroxisome proliferator-activated receptors (PPARs) nih.gov. While direct, in-depth studies detailing the activation of PPARs by this compound (PFO3OA) are limited, it is classified within the broader group of PFAS for which this pathway is a known critical event leading to adverse outcomes nih.govoup.com.

In vivo studies investigating outcomes related to metabolic syndrome have identified PPAR activation as a key event and have associated PFO3OA with these effects nih.gov. The activation of PPARs, which are ligand-activated transcription factors, can disrupt processes like lipid metabolism and energy homeostasis oup.com. For instance, research on analogous perfluoroalkyl ether carboxylic acids (PFECAs) has demonstrated that exposure can lead to hepatotoxicity, including liver enlargement and metabolic dysregulation, primarily through the activation of the PPARα pathway researchgate.net. Although PPAR activation is a significant pathway, it is recognized that it does not solely account for the full spectrum of PFAS toxicity canada.ca.

Generalized Cytotoxic Pathways and Cellular Responses

The specific cytotoxic pathways and cellular responses initiated by PFO3OA are not yet extensively detailed in the scientific literature. However, research on PFECAs, including PFO3OA, provides initial insights into its cellular targets.

In studies using zebrafish embryos, exposure to a group of PFECAs that included PFO3OA was found to primarily damage the swim bladder mesothelium, a layer of specialized epithelial cells, during early development nih.govresearchgate.netca.gov. This indicates a degree of tissue-specific cytotoxicity. Furthermore, broader research into PFAS cytotoxicity has shown that the toxicity of chemical mixtures can be greater than that of individual compounds. For example, in vitro studies on human macrophage cell lines revealed that PFAS mixtures can alter cellular lipid patterns and induce greater toxicity than when the compounds are assessed individually ca.gov. This suggests that in environmentally relevant scenarios where multiple PFAS are present, the cytotoxic potential could be amplified.

Induction of Developmental Malformations and Organogenesis Impairment (e.g., Posterior Swim Bladder)

A significant body of ecotoxicological research on PFO3OA has focused on its potential to induce developmental abnormalities, particularly in aquatic organisms like the zebrafish (Danio rerio). Studies consistently show that PFO3OA is a developmental toxicant, with the most frequently observed malformation being an uninflated or improperly developed posterior swim bladder nih.govresearchgate.netnih.govresearchgate.net. In some cases, exposure to PFO3OA has also been linked to spinal deformities nih.gov.

The mechanism underlying this specific organogenesis impairment is linked to the disruption of thyroid hormone (TH) homeostasis. Similar to the legacy compound Perfluorooctanoic acid (PFOA), exposure to PFO3OA significantly lowers the whole-body levels of thyroid hormones—specifically T3 (3,5,3'-L-triiodothyronine) and T4 (L-thyroxine)—in zebrafish larvae nih.govresearchgate.net. This hormonal disruption is a critical factor in the observed developmental defects. Research has demonstrated that the malformations induced by PFECAs, including the posterior swim bladder defect, can be partially rescued by supplementation with exogenous T3 or T4, confirming the role of the thyroid pathway in this toxicological endpoint nih.govresearchgate.netca.gov. This research identifies novel emerging PFECAs like PFO3OA as thyroid-disrupting chemicals that can impair organogenesis nih.gov.

Comparative Ecotoxicology of PFO3OA within the Perfluoroalkyl Ether Carboxylic Acid Class

Comparative studies are crucial for understanding the potential risks of emerging PFAS like PFO3OA relative to both legacy compounds and other alternatives. Research using the zebrafish developmental toxicity model has provided quantitative data to compare PFO3OA with other PFECAs and PFOA.

Based on the half-maximal effective concentration (EC₅₀) required to induce an uninflated posterior swim bladder, the toxicity of several compounds was ranked in the following order: PFO5DoDA > PFO4DA > PFOA > PFO3OA nih.govresearchgate.netnih.gov. This indicates that, for this specific endpoint, PFO3OA is less potent than PFOA and other tested PFECAs that have longer fluoroether chains nih.govresearchgate.net. A general trend observed in these studies is that the developmental toxicity of these PFECAs increases as the number of backbone ether-linked difluoromethylene (OCF₂) moieties increases nih.govresearchgate.netnih.gov. Despite its lower relative potency in this assay, the fact that PFO3OA disrupts critical developmental pathways via thyroid hormone interference suggests it may not be a safer alternative to PFOA nih.govewg.org.

The following table presents the comparative developmental toxicity data for PFO3OA and related compounds.

| Compound Name | Acronym | Developmental Toxicity (EC₅₀ for uninflated swim bladder in µM) |

| This compound | PFO3OA | 3932 |

| Perfluorooctanoic acid | PFOA | 606 |

| Perfluoro(3,5,7,9-tetraoxadecanoic) acid | PFO4DA | 310 |

| Perfluoro(3,5,7,9,11-pentaoxadodecanoic) acid | PFO5DoDA | 52 |

| Data sourced from a review of zebrafish toxicity studies. nih.gov |

Remediation and Treatment Strategies for Perfluoro 3,5,7 Trioxaoctanoic Acid Contamination

Established and Emerging Water Treatment Technologies

The primary methods for removing PFAS like PFO3OA from water involve separating the contaminant from the water matrix. Technologies such as adsorption and membrane filtration have been identified as effective for a range of PFAS compounds.

Adsorption-Based Processes

Adsorption processes utilize materials with a high surface area to attract and hold contaminant molecules. For PFAS remediation, activated carbon and ion exchange resins are the most common adsorbents.

Granular activated carbon (GAC) is a widely implemented technology for the removal of various PFAS from drinking water. cswab.orgtetratech.com The effectiveness of GAC is influenced by several factors, including the type of carbon, the depth of the carbon bed, the flow rate of the water, and the specific characteristics of the PFAS compound. nih.gov While GAC has been shown to be effective for longer-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), its performance can be less effective for some shorter-chain and more mobile PFAS. tetratech.comnih.gov

Specific research data on the efficacy and design considerations of GAC for the removal of Perfluoro-3,5,7-trioxaoctanoic acid is limited in the provided search results. However, general principles of GAC adsorption for PFAS suggest that the ether linkages in PFO3OA may influence its adsorption behavior compared to traditional PFCAs.

Powdered activated carbon (PAC) offers a flexible application of activated carbon for water treatment. A 2016 study on the occurrence and treatability of PFAS in the Cape Fear River watershed provided specific data on the removal of PFO3OA using PAC. The study found that at a PAC dose of 100 mg/L with a contact time of one hour, the removal of PFO3OA was 54%. theic2.org This indicates that PAC can be a viable, albeit partially effective, treatment option for PFO3OA. The study also noted that replacing a CF2 group with an ether oxygen, a characteristic of PFO3OA, decreased the affinity of the PFAS for PAC compared to legacy PFCAs of similar chain length. theic2.org

Table 1: Powdered Activated Carbon (PAC) Removal Efficiency for PFO3OA

| PAC Dose | Contact Time | PFO3OA Removal Efficiency | Source |

|---|

Ion exchange (IX) is another prominent technology for PFAS removal, utilizing synthetic resins that exchange ions with charged PFAS molecules. stvinc.com Anion exchange resins, in particular, are effective at removing negatively charged PFAS from water. tetratech.com This technology has shown promise for both long-chain and some short-chain PFAS. stvinc.com

Detailed research findings or specific data on the performance of ion exchange resins for the removal of this compound were not available in the provided search results. The effectiveness would likely depend on the specific resin used and the water chemistry.

Membrane Filtration Systems

Membrane filtration uses semi-permeable membranes to separate contaminants from water based on size and other properties. High-pressure membrane systems are particularly effective for PFAS removal.

Reverse osmosis (RO) is a high-pressure membrane filtration technology that has demonstrated high effectiveness in removing a wide range of PFAS, including shorter-chain compounds. tetratech.comstvinc.com An engineering report on a reverse osmosis system provided specific data on the removal of PFO3OA. The data shows that with an influent concentration of 230 parts per trillion (ppt), the RO system reduced the PFO3OA concentration in the permeate to 0.090 ppt, achieving a rejection rate of 99.96%. regulations.gov

Table 2: Reverse Osmosis (RO) Performance for PFO3OA Removal

| Influent Concentration (ppt) | Permeate Concentration (ppt) | Rejection % | Source |

|---|

Nanofiltration (NF) Principles and Performance

Nanofiltration (NF) is a pressure-driven membrane separation process that has shown promise for the removal of various PFAS, including those with ether linkages like PFO3OA. The primary principles governing the removal of PFO3OA by NF membranes are size exclusion and electrostatic interactions.

The performance of NF membranes in removing PFAS is influenced by both the properties of the membrane and the characteristics of the specific PFAS compound. Key membrane properties include the molecular weight cutoff (MWCO), pore size, and surface charge. For the PFAS molecule, its molecular weight, size, and charge (which can be influenced by the water's pH) are critical factors.

Research on the rejection of various PFAS by different NF membranes provides insights into the expected performance for PFO3OA. For instance, studies have evaluated the performance of commonly used NF membranes like NF270 and NF90 for the removal of a range of PFAS, including emerging ether-containing compounds. The NF90 membrane, having a tighter pore structure than the NF270, generally exhibits higher rejection rates for PFAS. For example, one study reported that for a variety of PFAS, the rejection by the NF90 membrane was consistently high, often exceeding 99%, while the NF270 showed more variability depending on the specific compound.

While direct, extensive performance data specifically for PFO3OA across a range of NF membranes is limited in publicly available literature, the behavior of other structurally similar ether-PFAS suggests that NF can be an effective barrier. The rejection of PFO3OA is anticipated to be high, particularly with tighter NF membranes, due to its molecular size and anionic nature at typical water pH levels.

Table 1: General Rejection Ranges of Selected PFAS by Nanofiltration Membranes This table is based on general findings for various PFAS and provides an expected performance context for PFO3OA.

| Membrane Type | Typical Molecular Weight Cutoff (Daltons) | General PFAS Rejection Range |

| NF90 | 100-200 | >95% |

| NF270 | 200-400 | 70-99% |

Data compiled from various studies on PFAS removal by nanofiltration.

Point-of-Use (POU) and Point-of-Entry (POE) Treatment Systems

Point-of-use (POU) and point-of-entry (POE) systems are decentralized water treatment solutions that can be installed in individual homes or buildings to remove contaminants like PFO3OA from drinking water. POU devices treat water at a single tap, such as a kitchen sink, while POE systems treat all water entering a building.

The most common technologies used in these systems for PFAS removal are granular activated carbon (GAC), ion exchange (IX) resins, and reverse osmosis (RO). A study evaluating the effectiveness of various residential drinking water filters for a suite of PFAS, including PFO3OA, provides valuable performance data.

The study found that under-sink dual-stage and reverse osmosis filters demonstrated near-complete removal for all PFAS evaluated, including PFO3OA. Specifically, for PFO3OA, the removal efficiency was reported to be greater than 99% for under-sink dual-stage filters and 99% for reverse osmosis systems.

In contrast, other filter types containing activated carbon showed more variable performance. For instance, the average removal of PFO3OA by activated carbon block filters in this study was around 64%. It is important to note that the effectiveness of activated carbon can be influenced by the specific type of carbon, the presence of other organic matter in the water, and the flow rate.

Table 2: Removal Efficiency of Point-of-Use (POU) Systems for this compound (PFO3OA)

| POU System Type | Average Removal Efficiency for PFO3OA |

| Under-sink Dual-Stage | >99% |

| Under-sink Reverse Osmosis | 99% |

| Activated Carbon Block | 64% |

Data sourced from a study on the effectiveness of residential drinking water filters.

Research Challenges and Future Directions in Remediation Science

The remediation of sites contaminated with persistent compounds like PFO3OA presents significant scientific and engineering challenges. Key areas of ongoing research are focused on improving the scalability of treatment technologies and developing effective methods for soil and sediment remediation.

A major hurdle in the field of PFAS remediation is the translation of promising results from laboratory (bench-scale) studies to large-scale (full-scale) applications. Several factors contribute to this challenge:

Complex Water Matrices: Bench-scale studies often use purified water spiked with the contaminant of interest. Real-world water sources contain a complex mixture of natural organic matter, inorganic ions, and other pollutants that can compete with PFO3OA for active sites on treatment media or foul membranes, reducing their effectiveness and lifespan.

Hydraulic and Mass Transfer Limitations: The flow dynamics and contact times in large-scale reactors are significantly different from those in small, well-mixed lab setups. These differences can impact the efficiency of mass transfer, which is crucial for processes like adsorption and membrane filtration.

Cost and Energy Consumption: Technologies that are feasible at the bench scale may become prohibitively expensive or energy-intensive when scaled up to treat large volumes of contaminated water. This is a critical consideration for municipalities and industries facing widespread contamination.

Long-Term Performance and Byproduct Formation: The long-term stability and performance of remediation technologies need to be evaluated under real-world conditions. Additionally, some treatment processes, particularly destructive technologies, have the potential to form harmful byproducts if not carefully controlled, a risk that needs to be thoroughly assessed during scale-up.

Future research needs to focus on pilot-scale studies that more accurately simulate full-scale conditions and on the development of robust models that can predict the performance of treatment technologies in complex environmental matrices.

Soil and sediment can act as long-term reservoirs for persistent chemicals like PFO3OA, slowly releasing them into groundwater and surface water over time. The development of effective remediation strategies for these solid matrices is a critical area of research.

Current approaches for soil and sediment remediation can be broadly categorized as:

Excavation and Off-site Disposal/Treatment: This is a common approach but can be costly and simply transfers the problem to a landfill. High-temperature incineration can destroy PFAS but is energy-intensive and raises concerns about air emissions.

In-Situ (In-place) Remediation:

Immobilization: This involves the use of amendments like activated carbon or other sorbents to bind PFO3OA in the soil, reducing its mobility and bioavailability. The long-term stability of these binding agents is a key research question.

Soil Washing/Flushing: This technique uses water, sometimes with additives, to wash the contaminants from the soil. The resulting contaminated water then requires treatment.

Ex-Situ (Off-site) Remediation:

Soil Washing: Similar to the in-situ technique but performed on excavated soil, allowing for more controlled conditions.

Thermal Desorption: This involves heating the soil to volatilize the contaminants, which are then captured and treated.

For ether-containing PFAS like PFO3OA, the unique chemical structure may influence its interaction with soil particles and its response to different remediation techniques. Future research should focus on developing cost-effective and sustainable remediation technologies that can effectively treat PFO3OA-contaminated soil and sediment, with a particular emphasis on in-situ methods that minimize site disruption and the need for excavation and transport.

Future Research Directions and Identified Knowledge Gaps for Perfluoro 3,5,7 Trioxaoctanoic Acid

Expansion of Environmental Monitoring Programs and Data Harmonization

A fundamental knowledge gap for PFO3OA is the limited understanding of its occurrence and concentration in various environmental matrices. While it has been detected in some water supplies, comprehensive monitoring data is scarce. ewg.orgitrcweb.org Future research should prioritize the inclusion of PFO3OA in large-scale environmental monitoring programs for water, soil, sediment, and biota.

The establishment of robust monitoring programs will require:

Widespread Inclusion in Monitoring: Integrating PFO3OA into routine monitoring of drinking water, groundwater, surface water, and wastewater treatment plant effluents. itrcweb.orgepa.gov

Multimedia Monitoring: Expanding monitoring efforts to include soil, sediment, and various biological tissues to understand its environmental partitioning and bioaccumulation potential.

Data Harmonization: Developing standardized protocols for data reporting and sharing among research institutions and regulatory bodies to facilitate comprehensive risk assessments and trend analysis. The lack of harmonized data currently hinders the ability to compare findings across different studies and geographic regions.

Development of Certified Analytical Standards and Inter-Laboratory Calibration

The accuracy and reliability of environmental monitoring data are contingent upon the availability of high-quality analytical standards and validated analytical methods. For PFO3OA, there is a pressing need for the development and broader availability of certified reference materials (CRMs). zeptometrix.comresearchgate.net

Key areas for future development include:

Certified Reference Materials (CRMs): The development and commercial availability of neat PFO3OA and PFO3OA-spiked matrix CRMs are crucial for accurate instrument calibration and method validation. zeptometrix.comresearchgate.net While standards for other PFAS are available, specific CRMs for PFO3OA are not as common. accustandard.comlgcstandards.com

Inter-Laboratory Calibration Studies: Conducting inter-laboratory comparison studies is essential to ensure the consistency and comparability of analytical results among different laboratories. nih.govresearchgate.netcityu.edu.hk Such studies help identify and mitigate analytical biases, leading to more reliable environmental data. researchgate.net The table below illustrates the kind of data that could be generated from such a study, though it is hypothetical for PFO3OA at this time.

Hypothetical Inter-Laboratory Calibration Study Data for PFO3OA

Advanced Mechanistic Ecotoxicological Investigations across Diverse Taxa

The ecotoxicological profile of PFO3OA is largely unknown. A single study has indicated that perfluoroethercarboxylic acids (PFECAs), including PFO3OA, can cause damage to the swim bladder mesothelium and lower thyroid hormone levels in zebrafish embryos. ca.gov However, comprehensive mechanistic studies across a range of organisms are needed to understand its potential environmental impact.

Future research should focus on:

Multi-Trophic Level Studies: Investigating the toxic effects of PFO3OA on a variety of aquatic and terrestrial organisms, including algae, invertebrates, fish, and amphibians, to assess its impact on different trophic levels. nih.govnih.govmdpi.com

Mechanistic Toxicology: Moving beyond acute toxicity testing to explore the underlying mechanisms of toxicity, such as endocrine disruption, immunotoxicity, and developmental toxicity. nih.govnih.gov Studies on related compounds like PFOA have shown that mitochondrial dysfunction can be a key toxicological pathway. nih.govresearchgate.net

Chronic and Low-Dose Exposure Studies: Evaluating the effects of long-term, low-level exposure to PFO3OA to understand its potential for chronic toxicity and sublethal effects.

Optimization and Long-Term Performance Assessment of Remediation Technologies

Currently, there are no remediation technologies specifically validated for the removal of PFO3OA from environmental media. Research on the effectiveness of existing PFAS remediation technologies for PFO3OA is a critical knowledge gap. gwttllc.comfehrgraham.com

Future research in this area should include:

Bench-Scale and Pilot-Scale Studies: Evaluating the efficacy of established PFAS remediation technologies such as granular activated carbon (GAC), ion exchange resins, and advanced oxidation processes for the removal of PFO3OA from contaminated water. r3sustainability.comnih.govbzchem.grresearchgate.net

Long-Term Performance Assessment: Conducting long-term studies to assess the durability and potential for breakthrough of PFO3OA in treatment systems.

Soil Remediation: Investigating effective and economically viable technologies for the remediation of PFO3OA-contaminated soils, as this remains a significant challenge for PFAS in general. gwttllc.comfehrgraham.comitrcweb.org

The following table outlines common PFAS remediation technologies that require investigation for their efficacy against PFO3OA.

PFAS Remediation Technologies Requiring Efficacy Assessment for PFO3OA

Theoretical and Computational Studies on PFO3OA Behavior and Interactions

Theoretical and computational modeling can provide valuable insights into the environmental fate, transport, and toxicological properties of chemicals, especially for data-poor compounds like PFO3OA. There is currently a significant lack of such studies for this specific compound.

Future research should employ computational methods to:

Predict Physicochemical Properties: Use quantitative structure-property relationship (QSPR) models to predict key physicochemical properties of PFO3OA that govern its environmental behavior.

Model Environmental Fate and Transport: Develop and apply multimedia environmental fate models to predict the distribution and long-range transport potential of PFO3OA. nih.govnih.govresearchgate.netresearchgate.net

Simulate Interactions with Biological Molecules: Utilize molecular docking and other computational toxicology methods to predict the interaction of PFO3OA with biological receptors and to hypothesize potential mechanisms of toxicity.

Q & A

Q. What analytical methods are recommended for quantifying Perfluoro-3,5,7-trioxaoctanoic acid (PFO3OA) in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for precise quantification. PFO3OA’s unique molecular formula (C₅HF₉O₅) and cyclic ether-fluorinated structure require high-resolution mass spectrometry (HRMS) to distinguish it from co-eluting PFAS isomers .

- Critical Considerations : Optimize chromatographic separation using a C18 column with ammonium acetate in methanol/water gradients to mitigate matrix interference. Cross-validate against EPA Method 533 or 537.1 for drinking water analysis .

Q. How does the structural complexity of PFO3OA influence its environmental persistence compared to linear PFAS like PFOA?

- Experimental Design : Conduct comparative degradation studies under controlled UV/hydrolysis conditions. The cyclic ether-oxygen atoms in PFO3OA may alter hydrolysis kinetics versus linear perfluorocarboxylic acids. Monitor degradation products via HRMS to identify stable intermediates (e.g., perfluoroalkyl chain fragments) .

- Data Interpretation : Note that ether linkages in PFO3OA may reduce susceptibility to microbial degradation, increasing environmental half-life compared to non-ether PFAS .

Q. What are the challenges in preparing calibration standards for PFO3OA due to its physicochemical properties?

- Methodology : Use methanol as a solvent for stock solutions, accounting for PFO3OA’s high polarity and low volatility. Confirm purity (>95%) via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Address adsorption losses by pre-conditioning glassware with PFAS-free surfactants .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for PFO3OA across in vitro and in vivo models?

- Experimental Design :

- In vitro : Use human hepatocyte or renal cell lines to assess cytotoxicity (EC50) and oxidative stress markers (e.g., glutathione depletion).

- In vivo : Conduct subchronic rodent studies with dose-response analysis of serum cholesterol levels and liver/kidney histopathology.

- Data Analysis : Apply benchmark dose modeling to reconcile discrepancies. For example, elevated LDL cholesterol observed in epidemiological studies (e.g., Wilmington cohort) may reflect PFO3OA’s disruption of lipid metabolism pathways, necessitating transcriptomic profiling (RNA-seq) to identify affected genes .

Q. What advanced treatment technologies effectively degrade PFO3OA in industrial wastewater?

- Methodology : Test plasma-based oxidation (e.g., microplasma-Orbitrap systems) or sulfate radical-based advanced oxidation processes (SR-AOPs). Monitor defluorination efficiency via fluoride ion-selective electrodes and quantify transient intermediates (e.g., shorter-chain PFAS) using HRMS .

- Critical Findings : Preliminary data suggest PFO3OA’s ether-oxygen atoms may enhance reactivity with hydroxyl radicals, but competing side reactions with chloride ions require pH optimization (pH 3–5) .

Q. How can isotopic tracing elucidate the bioaccumulation pathways of PFO3OA in aquatic ecosystems?

- Experimental Design : Introduce ¹⁸O-labeled PFO3OA into mesocosms containing sediment, algae, and fish. Track bioaccumulation factors (BAFs) using HRMS and assess trophic transfer via stable isotope analysis (δ¹³C/δ¹⁵N).

- Data Interpretation : Compare BAFs with legacy PFAS (e.g., PFOS) to evaluate whether ether groups reduce biomagnification potential .

Q. What chromatographic techniques distinguish PFO3OA from structurally similar PFAS like perfluoro-3,5-dioxahexanoic acid (PFO2HxA)?

- Methodology : Employ ultra-performance liquid chromatography (UPLC) with a biphenyl column and 2 mM ammonium formate buffer. PFO3OA’s additional oxygen atom in the trioxa ring increases retention time (RT) by ~0.5 minutes compared to PFO2HxA. Confirm via MS/MS fragmentation patterns (e.g., m/z 169 for CF₂O⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.